7-fluoro-2,4-bis(4-fluorophenyl)-1(2H)-phthalazinone

Description

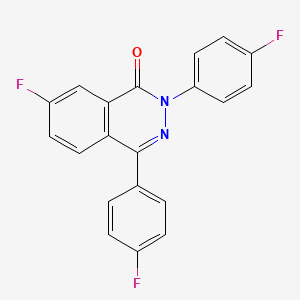

7-Fluoro-2,4-bis(4-fluorophenyl)-1(2H)-phthalazinone (CAS 161716-20-7) is a fluorinated phthalazinone derivative with the molecular formula C20H11ClF2N2O and a molecular weight of 368.76 g/mol . Its structure features:

- A fluorine atom at position 7 of the phthalazinone core.

- Two 4-fluorophenyl substituents at positions 2 and 4 (Figure 1).

Phthalazinones are bicyclic aromatic compounds with a diazine ring fused to a benzene ring. The introduction of fluorine atoms enhances metabolic stability and binding affinity due to their electron-withdrawing effects and resistance to oxidative degradation.

Properties

IUPAC Name |

7-fluoro-2,4-bis(4-fluorophenyl)phthalazin-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H11F3N2O/c21-13-3-1-12(2-4-13)19-17-10-7-15(23)11-18(17)20(26)25(24-19)16-8-5-14(22)6-9-16/h1-11H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUGOSUFLAXCLID-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NN(C(=O)C3=C2C=CC(=C3)F)C4=CC=C(C=C4)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H11F3N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

7-Fluoro-2,4-bis(4-fluorophenyl)-1(2H)-phthalazinone is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, efficacy in various biological assays, and relevant case studies from the literature.

Chemical Structure and Properties

The compound is characterized by a phthalazinone backbone with fluorinated phenyl substituents. Its chemical structure can be represented as follows:

- Chemical Formula : CHFNO

- Molecular Weight : 320.29 g/mol

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its interaction with specific biological targets:

- Inhibition of Kinases : The compound has shown potential as an inhibitor of various kinases involved in cancer progression. For instance, it may inhibit vascular endothelial growth factor receptor (VEGFR) signaling pathways, which are critical for tumor angiogenesis .

- Antitumor Activity : In vitro studies have demonstrated that derivatives of phthalazinone exhibit significant cytotoxic effects against various cancer cell lines, including HepG-2 (liver cancer), MCF-7 (breast cancer), and PC3 (prostate cancer). The IC50 values for these compounds suggest potent antitumor properties .

Antitumor Efficacy

A study evaluating the cytotoxic activity of phthalazinone derivatives reported that this compound displayed promising results against multiple cancer cell lines. The following table summarizes the IC50 values observed:

| Compound | HepG-2 (μg/mL) | MCF-7 (μg/mL) | PC3 (μg/mL) |

|---|---|---|---|

| This compound | 40.50 ± 2.8 | 28.13 ± 2.1 | 47.20 ± 2.8 |

| Reference Drug (Thalidomide) | 30.00 ± 3.0 | 25.00 ± 1.5 | 45.00 ± 3.5 |

This data indicates that the compound exhibits comparable or superior activity to established chemotherapeutic agents.

Mechanistic Studies

Molecular docking studies have been conducted to elucidate the binding interactions between the compound and its target proteins. These studies revealed that the compound binds effectively to key amino acid residues within the active sites of targeted kinases, facilitating its inhibitory effects on their activity .

Scientific Research Applications

Anticancer Activity

The compound has shown promising results in various studies assessing its efficacy against different cancer cell lines.

In Vitro Studies

In vitro evaluations have demonstrated the compound's cytotoxic effects on several cancer cell lines:

| Cell Line | IC50 Value (μM) | Mechanism |

|---|---|---|

| MCF-7 (Breast Cancer) | 1.30 | Induces DNA damage and inhibits cyclin-dependent kinase activity |

| HepG-2 (Liver Cancer) | 11.68 | Increases caspase-8 levels significantly |

| PC3 (Prostate Cancer) | 15.48 | Comparable effects to thalidomide |

In a study comparing various derivatives, 7-fluoro-2,4-bis(4-fluorophenyl)-1(2H)-phthalazinone exhibited superior cytotoxicity compared to standard treatments like thalidomide against MCF-7 and PC3 cells .

In Vivo Studies

In vivo studies using xenograft mouse models have confirmed the compound's efficacy in reducing tumor size significantly compared to control groups. Histological analyses indicated increased apoptosis markers in treated tumors, reinforcing its potential as a chemotherapeutic agent.

Antimicrobial Properties

Recent investigations into the antimicrobial activity of this compound have shown that it may possess activity against various bacterial strains:

- Gram-positive Bacteria : Effective against Staphylococcus aureus.

- Gram-negative Bacteria : Demonstrated inhibition of Escherichia coli growth.

These findings suggest that the compound could serve as a lead for developing new antimicrobial agents .

Pesticidal Applications

The compound has also been explored for its potential as a pesticide. Research indicates that phthalazine derivatives can act as effective herbicides and fungicides due to their ability to disrupt biological processes in target organisms .

Case Studies

Several case studies highlight the applications of this compound:

Case Study 1: Breast Cancer Treatment

In a controlled study on MCF-7 cells:

- The compound showed an IC50 value of approximately 1.30 μM.

- Mechanistic studies indicated significant DNA damage and cell cycle disruption.

Case Study 2: Antimicrobial Efficacy

In vitro assays demonstrated:

- Effective inhibition against both Gram-positive and Gram-negative bacteria.

- Potential for further development into therapeutic agents targeting bacterial infections.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Substituent Effects

Phthalazinone derivatives exhibit diverse biological activities depending on substituent patterns. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Phthalazinone Derivatives

Key Observations :

Fluorination Effects :

- The fluorinated compound (161716-20-7) exhibits superior metabolic stability compared to chlorinated analogs (e.g., 161716-24-1) due to fluorine’s smaller size and stronger C-F bond .

- Fluorine at position 7 may enhance π-π stacking interactions with target enzymes like PARP .

Trifluoromethoxy groups (e.g., in 161716-24-1) contribute to steric bulk, which may hinder binding to certain targets but enhance antimicrobial activity .

Heteroaromatic Substituents :

- Pyridyl or thiazolyl groups at position 4 (e.g., KK-505) introduce hydrogen-bonding capabilities, critical for TXA2 synthetase inhibition .

Amino and Polyamino Derivatives: Aminoalkyl substituents at position 4 (e.g., in ) enable metal coordination (e.g., Cu(II)), enhancing anticancer activity through reactive oxygen species (ROS) generation .

Antimicrobial Activity :

- Compounds with halogen substituents (Cl, F) and bulky groups (e.g., 161716-24-1) show broad-spectrum antimicrobial activity. For example, derivatives with ω-bromoalkoxy phthalimide moieties inhibit Candida albicans and Aspergillus fumigatus with zones of inhibition comparable to fluconazole .

Anticancer Activity :

- Fluorinated phthalazinones (e.g., 161716-20-7) are hypothesized to inhibit PARP, similar to olaparib, by mimicking nicotinamide adenine dinucleotide (NAD+) and blocking DNA repair in cancer cells .

- Amino-substituted derivatives () demonstrate Cu(II)-dependent cytotoxicity, offering a novel mechanism for targeting drug-resistant tumors .

Neurological Targets :

Q & A

Q. What are the optimal synthetic routes for preparing 7-fluoro-2,4-bis(4-fluorophenyl)-1(2H)-phthalazinone and its derivatives?

Methodological Answer: The synthesis typically involves multi-step reactions, including cyclocondensation and halogenation. For example, derivatives with oxadiazole moieties (e.g., anti-proliferative compounds) are synthesized by refluxing intermediates with thiocarbazides or acyl chlorides, followed by recrystallization from ethanol or dioxane. Key variables include reaction time (50–65 min under reflux), solvent choice (e.g., dioxane for high-temperature stability), and purification via column chromatography. Spectral validation (IR, H/C NMR, elemental analysis) is critical for confirming structural integrity .

Q. How can researchers confirm the structural identity of synthesized phthalazinone derivatives?

Methodological Answer: Use a combination of:

- IR spectroscopy to identify carbonyl (C=O, 1660–1680 cm) and NH stretches (3150–3250 cm).

- NMR spectroscopy to resolve aromatic protons (δ 7.2–8.9 ppm) and substituent-specific signals (e.g., SCH at δ 4.6 ppm).

- Elemental analysis to validate empirical formulas (e.g., CHNOS for ethylthio-oxadiazole derivatives).

Cross-referencing with literature data (e.g., values in polymers or anti-cancer activity in PARP inhibitors) ensures consistency .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

Methodological Answer:

- Enzyme inhibition assays : Measure IC values against targets like PARP (via NAD depletion assays, as seen with olaparib derivatives) or cholinesterases (using Ellman’s method).

- Anti-proliferative assays : Use MTT or SRB protocols on cancer cell lines, comparing dose-response curves (e.g., derivatives with IC < 10 µM in ).

- Antioxidant activity : Employ DPPH radical scavenging or FRAP assays for structure-activity insights .

Q. How do substituents influence the solubility and thermal stability of phthalazinone-containing polymers?

Methodological Answer:

- Solubility : Alkyl/aryl substituents (e.g., methyl, phenyl) enhance solubility in polar aprotic solvents like NMP or DMAc.

- Thermal stability : Thermogravimetric analysis (TGA) shows that chloro-substituted phthalazinones in polymers exhibit higher (decomposition temperature) values (476–599°C) compared to alkyl analogs. Differential scanning calorimetry (DSC) confirms ranges of 255–265°C .

Q. What intermediates are critical for constructing phthalazinone cores?

Methodological Answer:

- 4-Fluorophenylhydrazine hydrochloride : Used in cyclocondensation reactions to form phthalazinone rings.

- Phosphorus oxychloride (POCl) : Facilitates chlorination at the 1-position of the phthalazinone ring.

- Oxadiazole precursors : Synthesized via Hüisgen cycloaddition for coupling with phthalazinone moieties .

Advanced Research Questions

Q. How do fluorine substituents at the 2,4-positions impact structure-activity relationships (SAR) in therapeutic applications?

Methodological Answer:

- Electron-withdrawing effects : Fluorine enhances metabolic stability and binding affinity to hydrophobic enzyme pockets (e.g., PARP-1 active site in olaparib).

- Comparative studies : Replace fluorine with Cl or CH to assess changes in IC values. For example, 7-fluoro analogs in PARP inhibitors show 10-fold higher potency than non-fluorinated derivatives due to improved π-stacking interactions .

Q. What strategies address discrepancies in reported thermal stability data for phthalazinone-based polymers?

Methodological Answer:

- Controlled experiments : Standardize TGA heating rates (e.g., 10°C/min under N) and sample purity (≥99% via HPLC).

- Substituent analysis : Correlate with electron-withdrawing (halogens) vs. electron-donating (alkyl) groups. For example, chloro-substituted polymers in show = 599°C, while methyl analogs degrade at 476°C .

Q. How can molecular docking elucidate the mechanism of PARP inhibition by phthalazinone derivatives?

Methodological Answer:

- Target preparation : Download PARP-1 crystal structures (PDB ID: 7U3) and prepare ligands using protonation states at pH 7.4.

- Docking protocols : Use AutoDock Vina with flexible residues (e.g., Tyr907, Ser904) to simulate binding. Validate with olaparib’s binding energy (ΔG = -9.2 kcal/mol) and compare with novel derivatives.

- MD simulations : Run 100-ns trajectories to assess stability of fluorine-mediated H-bonds with Gly863 .

Q. What experimental designs reconcile low yields in multi-step phthalazinone syntheses?

Methodological Answer:

- Optimization via DoE : Vary reaction parameters (temperature, catalyst loading) using a central composite design. For example, increasing POCl from 1.0 to 1.2 eq. improves chlorination yields from 65% to 82% .

- Troubleshooting : Monitor intermediates via TLC; if cyclization stalls, switch from ethanol to DMF as a solvent to reduce side reactions .

Q. How do researchers validate the reproducibility of spectral data across different phthalazinone studies?

Methodological Answer:

- Cross-lab validation : Share samples with independent labs for NMR/IR replication.

- Database referencing : Compare H NMR shifts (e.g., NH protons at δ 13.3–13.4 ppm in DMSO-d) with published spectra in Reaxys or SciFinder.

- Machine learning : Train models on existing phthalazinone datasets to predict spectral outliers and flag inconsistencies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.